5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol
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Overview
Description
5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with formamide or formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substituents.
Pyrido[2,3-d]pyrimidine: Shares the pyrimidine core but has a different fused ring system.
Thiazolopyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different chemical properties.
Uniqueness
5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific combination of alkyl substituents and the presence of a thiol group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Biological Activity
5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine class, characterized by a fused thiophene and pyrimidine ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2S2 with a molecular weight of 252.40 g/mol. The presence of the thiol group (-SH) at the 4-position enhances its reactivity and solubility in biological systems, making it a valuable candidate for drug development.
1. Anti-inflammatory Activity
Research indicates that thienopyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The IC50 values for related compounds have been reported around 0.04μmol, comparable to standard anti-inflammatory drugs like celecoxib .
2. Anticancer Potential
Thienopyrimidine derivatives are also being investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit specific kinases involved in cancer cell proliferation. For example, a related compound without ethyl and isopropyl substitutions was shown to inhibit certain kinases effectively, suggesting that modifications to the thienopyrimidine structure can enhance anticancer activity.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes significantly to its biological activity. The following table summarizes the SAR findings related to this compound:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Ethyl, isopropyl, and methyl substitutions | Anti-inflammatory, anticancer |
6-Methylthieno[2,3-d]pyrimidin-4-thiol | Lacks ethyl and isopropyl | Inhibits specific kinases |
N-(4-Methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amines | Contains sulfonyl group | Anticancer agents |
The presence of electron-releasing groups enhances the anti-inflammatory and anticancer activities of these compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions facilitated by the thiol group. The following methods have been documented:
- Condensation Reactions : Combining appropriate thienopyrimidine precursors with alkyl halides.
- Nucleophilic Substitution : Utilizing thiol groups to enhance reactivity towards electrophiles.
Case Studies
Several studies have focused on the biological evaluation of thienopyrimidine derivatives:
- In Vitro Studies : A study assessed the anti-inflammatory effects of various thienopyrimidine derivatives using carrageenan-induced paw edema models in rats. The results indicated that these compounds exhibited comparable efficacy to indomethacin with ED50 values around 9.17μM .
- Kinase Inhibition Assays : Another study highlighted the kinase inhibition potential of modified thienopyrimidines, demonstrating significant inhibition rates against specific cancer cell lines.
Properties
Molecular Formula |
C12H16N2S2 |
---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
5-ethyl-6-methyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H16N2S2/c1-5-8-7(4)16-12-9(8)11(15)13-10(14-12)6(2)3/h6H,5H2,1-4H3,(H,13,14,15) |
InChI Key |
CUVALWFGQQAFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=S)NC(=N2)C(C)C)C |
Origin of Product |
United States |
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